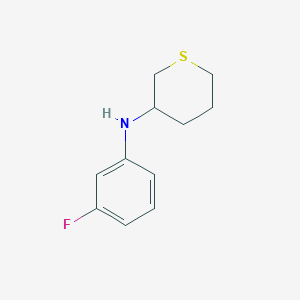![molecular formula C14H20ClNO4S B13073178 Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate is a chemical compound with the molecular formula C₁₄H₂₀ClNO₄S and a molecular weight of 333.83 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate typically involves the reaction of benzyl isothiocyanate with 3-(chlorosulfonyl)-2,2-dimethylpropylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Cold-chain transportation is often required to maintain the stability of the compound during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding sulfide or thiol derivatives.
Substitution: Formation of carbamate derivatives with different substituents.
Scientific Research Applications
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate involves the interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[3-(chlorosulfonyl)propyl]carbamate
- Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate
Uniqueness
Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate is unique due to its specific structural features, such as the presence of the chlorosulfonyl group and the 2,2-dimethylpropyl moiety. These structural elements confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H20ClNO4S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
benzyl N-(3-chlorosulfonyl-2,2-dimethylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H20ClNO4S/c1-14(2,11-21(15,18)19)10-16(3)13(17)20-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
QIMKZHHCMZWQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
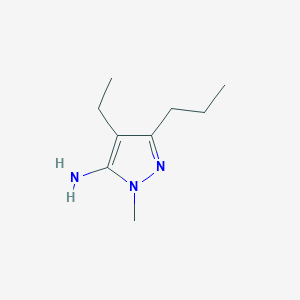
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)
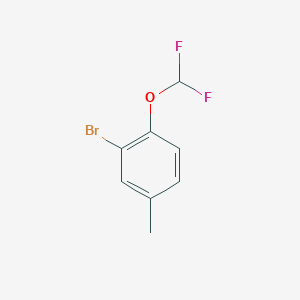
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)
![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)

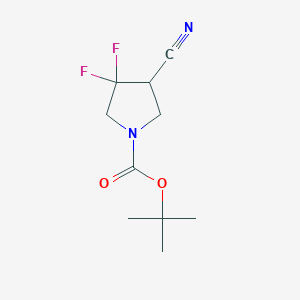
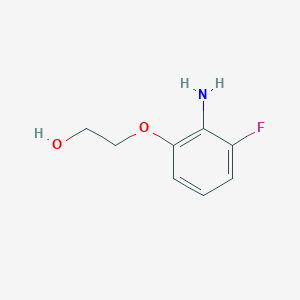
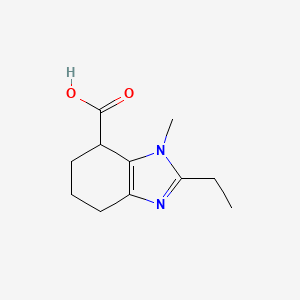
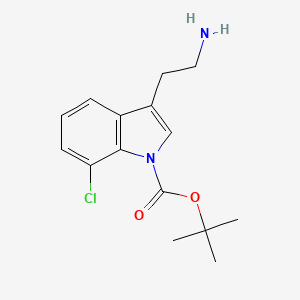
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
